molecular formula C26H34O3Sn B14187978 1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one CAS No. 923056-94-4

1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one

Cat. No.: B14187978
CAS No.: 923056-94-4
M. Wt: 513.3 g/mol
InChI Key: QRERALIYPRXQKQ-UHFFFAOYSA-M
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Description

1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one is a chemical compound that belongs to the class of fluorenones. Fluorenones are known for their bright yellow color and are used in various chemical applications. This particular compound is characterized by the presence of a tributylstannyl group, which is a derivative of tin, and a carbonyl group attached to the fluorenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one typically involves the reaction of fluorenone with tributylstannyl reagents under specific conditions. One common method is the palladium-catalyzed carbonylative multiple C-C bond formation reaction. This reaction is carried out under a carbon monoxide atmosphere using pre-dried glassware and purified solvents like toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol compounds.

Scientific Research Applications

1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The tributylstannyl group can facilitate the formation of organotin intermediates, which can then participate in various chemical reactions. The carbonyl group in the fluorenone structure can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: A simpler compound with a similar fluorenone structure but without the tributylstannyl group.

    9H-Fluoren-9-one: Another fluorenone derivative with different substituents.

Uniqueness

1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

923056-94-4

Molecular Formula

C26H34O3Sn

Molecular Weight

513.3 g/mol

IUPAC Name

tributylstannyl 9-oxofluorene-1-carboxylate

InChI

InChI=1S/C14H8O3.3C4H9.Sn/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17;3*1-3-4-2;/h1-7H,(H,16,17);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

QRERALIYPRXQKQ-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23

Origin of Product

United States

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